

Technical Guide: Inhibition of P-gp Mediated Efflux by Compound 8a

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Compound of Interest		
Compound Name:	P-gp inhibitor 14	
Cat. No.:	B12388254	Get Quote

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This technical guide provides an in-depth analysis of Compound 8a, a novel dibenzoazepine derivative, and its potent inhibitory effects on P-glycoprotein (P-gp) mediated efflux. P-gp is a critical ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents.[1][2] The development of effective P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of cancer therapies.[1][3]

This document summarizes the quantitative data on the efficacy of Compound 8a, details the experimental protocols for key assays used in its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Efficacy of Compound 8a

Compound 8a has demonstrated significant potential in reversing P-gp-mediated drug resistance. Its efficacy has been quantified by its ability to sensitize resistant cancer cells to conventional chemotherapy drugs, such as doxorubicin (DOX). The key quantitative data are summarized in the table below.



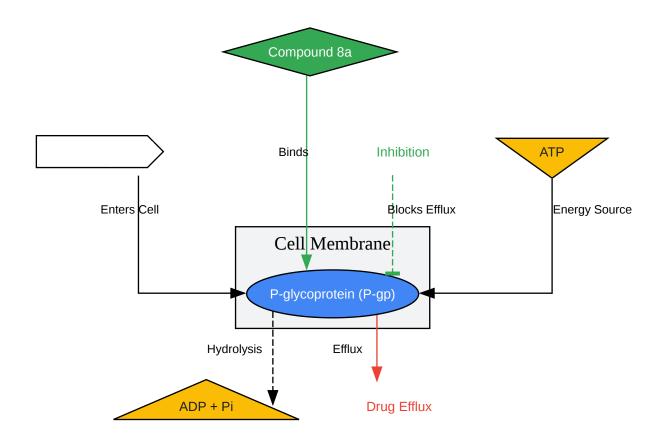
Cell Line	Chemoth erapeutic Agent	Compoun d 8a Concentr ation (µM)	IC50 of Chemo Agent (µM)	IC50 with Compoun d 8a (µM)	Resistanc e Factor (RF)	Referenc e Compoun d (W34) RF
K562/A02	Doxorubici n (DOX)	2	2.40	0.026	93.17	81.90

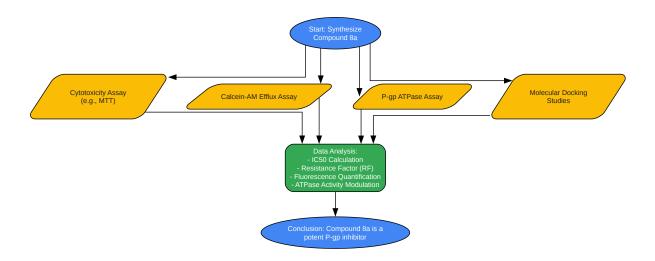
Table 1: Quantitative analysis of P-gp inhibition by Compound 8a in K562/A02 cells.[1]

Mechanism of Action

Compound 8a is believed to exert its inhibitory effect by directly binding to P-gp. Molecular docking studies have elucidated the potential binding site and key interactions.[1] It is hypothesized that Compound 8a binds to P-gp through interactions with several amino acid residues, including Leu 65, Thr 199, Phe 303, Tyr 310, Glu 875, Phe 983, and Met 986.[1] These interactions are thought to include hydrogen bonds with Tyr 310, Thr 199, and Glu 875, as well as sulfur– π interactions with Met 986.[1] This binding likely inhibits the conformational changes necessary for ATP hydrolysis and substrate efflux, thereby restoring the intracellular concentration of chemotherapeutic agents.









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